molecular formula C17H27N3O4S B2724646 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-89-9

4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Numéro de catalogue B2724646
Numéro CAS: 2034295-89-9
Poids moléculaire: 369.48
Clé InChI: NLOTVGBJMJFMII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Applications De Recherche Scientifique

Phase II Clinical Trials

4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has been studied in the context of advanced malignancies. A multicenter phase II trial evaluated its effectiveness in patients with solid tumors, including breast, stomach, pancreas, non-small cell lung, small cell lung, colon, head and neck area cancers, and melanoma. The drug was administered intravenously, showing principal toxicities like leukopenia, marked phlebitis, and mild nausea and vomiting. The study reported one complete and one partial response among breast cancer patients and partial responses in head and neck and non-small cell lung cancer patients (Sklarin et al., 1992).

Blood-Brain Barrier Penetration

The compound's ability to penetrate the blood-brain barrier was compared with that of its analogs in a study. It showed moderate extraction through the brain capillaries after intracarotid administration in mice, indicating its potential for treating central nervous system disorders. The study provides insights into the compound's pharmacokinetics and its potential therapeutic applications beyond oncology (Cornford et al., 2004).

Antitumor Activity and DNA Binding

Further research into the antitumor activity and DNA binding properties of a derivative of this compound, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, revealed its high potency against P388 leukemia and Lewis lung tumor in mice. The study highlighted its significant solid tumor activity, suggesting its potential as a candidate drug for clinical trials (Baguley et al., 1984).

Non-Small Cell Lung Cancer Treatment

A phase II study focused on non-small cell lung cancer (NSCLC) patients, assessing the efficacy of the compound when administered by infusion. Despite the observed side effects, such as neutropenia and seizures, the study underscored the need for further testing in various tumor types, hinting at its potential application in oncology (Harvey et al., 1991).

Structure-Activity Relationships

Research on the structure-activity relationships of acridine derivatives, including this compound, has provided valuable insights into the design of new antitumor agents. These studies have helped identify key structural features necessary for antileukemic activity and selectivity towards certain cancer cell lines, contributing to the development of more effective cancer treatments (Rewcastle et al., 1986).

Propriétés

IUPAC Name

4-[[(4-methoxy-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-13-11-15(24-4)5-6-16(13)25(22,23)18-12-14-7-9-20(10-8-14)17(21)19(2)3/h5-6,11,14,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOTVGBJMJFMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.